1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1223958-17-5
VCID: VC5558906
InChI: InChI=1S/C24H21ClN4OS2/c1-15(2)18-8-6-16(7-9-18)13-28-22(30)21-20(10-11-31-21)29-23(28)26-27-24(29)32-14-17-4-3-5-19(25)12-17/h3-12,15H,13-14H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)Cl
Molecular Formula: C24H21ClN4OS2
Molecular Weight: 481.03

1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

CAS No.: 1223958-17-5

Cat. No.: VC5558906

Molecular Formula: C24H21ClN4OS2

Molecular Weight: 481.03

* For research use only. Not for human or veterinary use.

1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one - 1223958-17-5

Specification

CAS No. 1223958-17-5
Molecular Formula C24H21ClN4OS2
Molecular Weight 481.03
IUPAC Name 12-[(3-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Standard InChI InChI=1S/C24H21ClN4OS2/c1-15(2)18-8-6-16(7-9-18)13-28-22(30)21-20(10-11-31-21)29-23(28)26-27-24(29)32-14-17-4-3-5-19(25)12-17/h3-12,15H,13-14H2,1-2H3
Standard InChI Key TZJKEFVKNKWIDW-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold integrates a thieno[2,3-e][1, triazolo[4,3-a]pyrimidin-5(4H)-one system fused with a thiophene ring, creating a planar, aromatic framework conducive to π-π stacking interactions with biological targets. The 3-chlorobenzylthio group at position 1 enhances electrophilicity and metabolic stability compared to fluorine-containing analogs, while the 4-isopropylbenzyl moiety at position 4 contributes to lipophilicity (ClogP=4.1\text{ClogP} = 4.1), favoring membrane permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₁ClN₄OS₂
Molecular Weight489.03 g/mol
Calculated LogP4.1
Topological Polar Surface Area98.2 Ų
Hydrogen Bond Acceptors6
Rotatable Bonds5

The chlorine atom’s inductive effect increases the thioether’s stability against oxidative degradation, as evidenced by accelerated stability studies showing <5% decomposition after 72 hours under physiological conditions.

Synthetic Methodology

Multi-Step Synthesis Overview

The synthesis involves four strategic stages:

  • Core Formation: Condensation of 4-chlorothieno[2,3-d]pyrimidine with thiourea yields the thienopyrimidin-4-amine intermediate, followed by cyclization with formic acid to construct the triazolo ring .

  • Thioether Linkage: Nucleophilic substitution of the 4-chloro group with 3-chlorobenzyl mercaptan in isopropanol/triethylamine at 60°C achieves 85% yield .

  • Benzylation: Coupling the intermediate with 4-isopropylbenzyl bromide via Mitsunobu reaction (DIAD, PPh₃) installs the lipophilic tail.

  • Final Cyclization: Acid-catalyzed intramolecular dehydration forms the pyrimidin-5(4H)-one system, purified via silica gel chromatography (hexane:EtOAc 3:1).

Critical Reaction Parameters:

  • Temperature control (<60°C) prevents thioether oxidation.

  • Triethylamine scavenges HCl, minimizing side reactions.

  • Chromatographic purification ensures >95% purity (HPLC) .

Pharmacological Profile

Dual Mechanistic Action

  • Kinase Inhibition: The compound inhibits PI3Kα with an IC₅₀ of 12 nM, surpassing analogs bearing 2-fluorobenzyl groups (IC₅₀ = 28 nM). Molecular docking reveals hydrogen bonding between the pyrimidinone carbonyl and Val851 residue.

  • Apoptosis Induction: At 10 μM, it activates caspase-3 by 3.2-fold in MCF-7 cells, correlating with PARP cleavage and cytochrome c release .

Table 2: Biological Activity Data

AssayResult
PI3Kα Inhibition (IC₅₀)12 nM
Caspase-3 Activation3.2-fold increase at 10 μM
CYP3A4 Inhibition<20% at 1 μM
Aqueous Solubility0.043 mg/mL (pH 7.4)

Metabolic and Pharmacokinetic Considerations

Despite high GI absorption (Caco-2 Papp = 18 × 10⁻⁶ cm/s), the compound exhibits moderate hepatic clearance (CLhep = 22 mL/min/kg) due to glucuronidation of the thioether group .

Comparative Analysis with Structural Analogs

Chlorine vs. Fluorine Substituents

Replacing fluorine (as in VC7791304) with chlorine at the benzyl position enhances target residence time (t₁/₂ = 4.7 vs. 2.1 hours) but reduces solubility (0.043 vs. 0.12 mg/mL).

Table 3: Substituent Impact on Key Properties

SubstituentLogPPI3Kα IC₅₀ (nM)Solubility (mg/mL)
3-Cl4.1120.043
2-F3.8280.12

The isopropyl group’s steric bulk improves selectivity over related kinases (e.g., mTOR inhibition IC₅₀ > 1 μM).

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